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Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B7723991 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dibromobenzene, tailored for researchers, scientists, and professionals in drug development.

It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with experimental protocols and a visual representation of the analytical

workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-Dibromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,2-Dibromobenzene exhibits a complex multiplet in the aromatic

region due to the coupling of the four adjacent protons.

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

Assignment

~7.60 Multiplet - H-3, H-6

~7.16 Multiplet - H-4, H-5
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Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer frequency. One dataset acquired at 300 MHz in CCl₄ provides the

following parameters: δA = 7.544 ppm, δB = 7.079 ppm, J(A,A') = 0.30 Hz, J(A,B) = 7.97 Hz,

J(A,B') = 1.50 Hz, J(A',B) = 1.50 Hz, J(A',B') = 7.97 Hz, J(B,B') = 7.46 Hz.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 1,2-Dibromobenzene shows three distinct signals

corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~133.8 C-3, C-6

~131.6 C-4, C-5

~128.9 C-1, C-2

Infrared (IR) Spectroscopy
The IR spectrum of 1,2-Dibromobenzene displays characteristic absorption bands

corresponding to aromatic C-H and C-C bonds, as well as the C-Br bond.

Wavenumber (cm⁻¹) Vibrational Mode

~3060 Aromatic C-H stretch

~1570, 1450, 1420 Aromatic C=C ring stretch

~1020 In-plane C-H bend

~750 Out-of-plane C-H bend (ortho-disubstitution)

Below 700 C-Br stretch

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,2-Dibromobenzene is characterized by a

prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two

bromine atoms.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

234 50 [C₆H₄⁷⁹Br₂]⁺

236 100 [C₆H₄⁷⁹Br⁸¹Br]⁺

238 50 [C₆H₄⁸¹Br₂]⁺

155/157 High [C₆H₄Br]⁺

76 Moderate [C₆H₄]⁺

Note: The isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1, leading to the

characteristic 1:2:1 ratio for species containing two bromine atoms.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for 1,2-Dibromobenzene are

provided below.

NMR Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve approximately 5-10 mg of 1,2-Dibromobenzene in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is

recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution

is homogeneous.

¹H NMR Acquisition:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle is typically

used.

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

The number of scans can be minimal (e.g., 8-16) for a concentrated sample.

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Acquisition:

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon.

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A greater number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one drop of liquid 1,2-Dibromobenzene onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

FT-IR Acquisition:
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Record a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction (Direct Infusion or GC-MS):

For direct infusion, dissolve a small amount of 1,2-Dibromobenzene in a volatile solvent

(e.g., methanol or acetonitrile) and introduce it into the ion source via a syringe pump.

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a suitable

solvent and inject it into the GC, where it will be vaporized and separated before entering the

mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

The sample is introduced into the high-vacuum region of the mass spectrometer.

In the ion source, the vaporized molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[3]

This causes ionization and fragmentation of the 1,2-Dibromobenzene molecules.

The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 1,2-Dibromobenzene.

Sample
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Caption: Workflow for the spectroscopic analysis of 1,2-Dibromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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